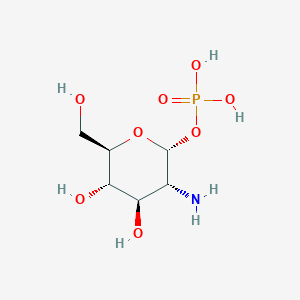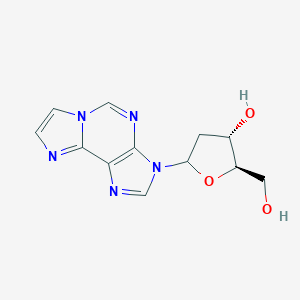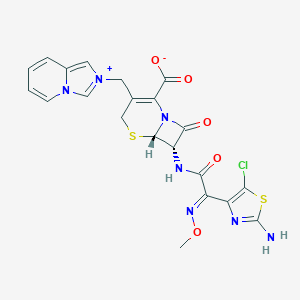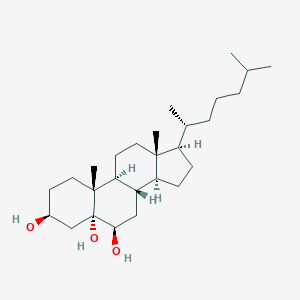![molecular formula C6H6N4O B123992 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 154386-32-0](/img/structure/B123992.png)
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biological studies. This compound is synthesized using different methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is not fully understood, but it has been shown to interact with different targets in the body, including enzymes and receptors. It has been reported to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signaling pathways. It has also been shown to bind to certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been shown to have various biochemical and physiological effects on the body. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been reported to have anti-inflammatory effects and to reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one in lab experiments include its high purity, stability, and low toxicity. It is also readily available and can be synthesized using different methods. However, its limitations include its relatively high cost and the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different experiments.
Direcciones Futuras
There are several future directions for the use of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one in scientific research. One potential direction is the development of new drug candidates based on this compound for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is the investigation of its mechanism of action and its effects on different physiological processes to better understand its potential applications. Furthermore, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is achieved using different methods, including the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of acetic acid and sodium acetate. Another method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of piperidine and acetic acid. These methods have shown high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been used in biological studies to investigate its mechanism of action and its effects on different physiological processes.
Propiedades
Número CAS |
154386-32-0 |
|---|---|
Nombre del producto |
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one |
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H6N4O/c1-3-4-2-7-6(11)8-5(4)10-9-3/h2H,1H3,(H2,7,8,9,10,11) |
Clave InChI |
VMPZZXUUDHRPKE-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C2C=NC(=O)N=C2NN1 |
SMILES |
CC1=C2C=NC(=O)NC2=NN1 |
SMILES canónico |
CC1=C2C=NC(=O)N=C2NN1 |
Sinónimos |
6H-Pyrazolo[3,4-d]pyrimidin-6-one, 1,5-dihydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



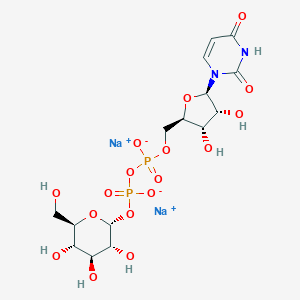

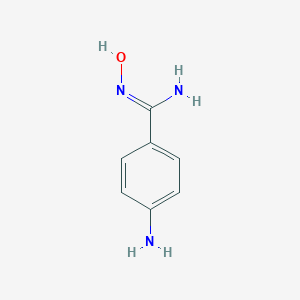
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)
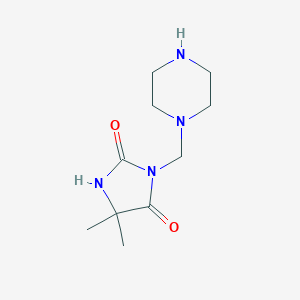


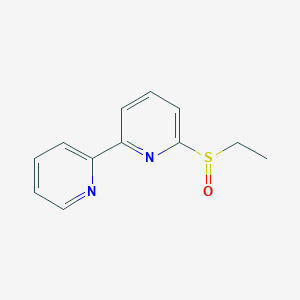
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)

